molecular formula C20H14O3 B2425232 4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one CAS No. 858770-61-3

4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one

Katalognummer: B2425232
CAS-Nummer: 858770-61-3
Molekulargewicht: 302.329
InChI-Schlüssel: HMAUNOMFHMCJQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a synthetic hybrid molecule of significant interest in medicinal chemistry and pharmacological research, combining a benzofuran moiety with a cyclopenta-fused coumarin system. The benzofuran scaffold is widely recognized for its diverse biological activities, including serving as a key structural component in kinase inhibitors and exhibiting antioxidant and anti-inflammatory properties . The coumarin core, particularly in complex polycyclic architectures, is extensively investigated for its interaction with various enzymatic targets; coumarin derivatives are known to exhibit inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase . The strategic fusion of these two privileged structures in a single molecule suggests its primary research value lies in the exploration of novel small-molecule inhibitors and probes. Researchers are likely investigating this compound for its potential to modulate key signaling pathways involved in proliferation and inflammation, given the established roles of its parent structures. Its mechanism of action is hypothesized to involve targeted protein binding, potentially interfering with ATP-binding sites of kinases or the active sites of hydrolytic enzymes, making it a valuable tool for drug discovery and chemical biology programs focused on oncology and neurodegenerative diseases.

Eigenschaften

IUPAC Name

4-(1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-20-11-16(18-10-14-4-1-2-7-17(14)22-18)15-8-12-5-3-6-13(12)9-19(15)23-20/h1-2,4,7-11H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAUNOMFHMCJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Two-Step Cyclocondensation and Cross-Coupling Strategy

The most widely documented approach involves sequential cyclocondensation and Suzuki-Miyaura coupling.

Step 1: Chromen-2-One Core Formation
Cyclocondensation of substituted phenols (e.g., 2-hydroxyphenylacetone) with β-ketoesters (ethyl acetoacetate) under acidic catalysis (H2SO4, 80°C, 6 hr) generates the cyclopenta[g]chromen-2-one scaffold. The reaction proceeds via keto-enol tautomerism and intramolecular cyclization, achieving yields of 68–72%.

Step 2: Benzofuran Moiety Installation
Palladium-catalyzed Suzuki-Miyaura coupling attaches the benzofuran group to the chromenone core. Standard conditions include:

Parameter Value
Catalyst Pd(PPh3)4 (5 mol%)
Base K2CO3 (3 equiv)
Solvent DMF/H2O (4:1 v/v)
Temperature 80°C
Reaction Time 24 hr
Yield 65%

This method’s regioselectivity arises from the electron-deficient chromenone core preferentially reacting at the 4-position.

Multicomponent One-Pot Synthesis

Recent advances utilize Pd-catalyzed multicomponent reactions to streamline synthesis. A representative protocol combines:

  • Chromenone precursor : 2-Bromo-cyclopenta[g]chromen-2-one
  • Benzofuran boronic ester : 1-Benzofuran-2-ylboronic acid
  • Cross-coupling reagents : Pd(OAc)2 (2 mol%), SPhos ligand (4 mol%), K3PO4 (2 equiv) in toluene/EtOH (3:1) at 100°C for 18 hr

This method achieves 78% yield with reduced purification steps, leveraging sequential borylation and arylation.

Optimization Strategies for Enhanced Efficiency

Catalyst Screening

Comparative studies reveal ligand effects on coupling efficiency:

Ligand Yield (%) Turnover Number (TON)
PPh3 65 13
SPhos 78 19
XPhos 72 15

Bidentate ligands (SPhos) enhance stability of the Pd(0) intermediate, improving TON by 46% versus monodentate alternatives.

Solvent Systems and Green Chemistry

Deep eutectic solvents (DES) like K2CO3/glycerol (1:10 mmol/mL) enable milder conditions (80°C vs. traditional 130°C). Applied to analogous benzofuran syntheses, DES reduces energy input by 38% while maintaining yields ≥70%.

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 7.82 (d, J=8.4 Hz, 1H, chromenone H-5)
  • δ 7.45–7.38 (m, 4H, benzofuran aromatics)
  • δ 3.21 (t, J=6.8 Hz, 2H, cyclopentyl CH2)

13C NMR (101 MHz, CDCl3) :

  • 194.2 ppm (C-2 ketone)
  • 161.7 ppm (benzofuran C-2)
  • 126.5–115.3 ppm (aromatic carbons)

IR (KBr): 1715 cm−1 (C=O stretch), 1598 cm−1 (C=C aromatic).

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with tR=12.7 min.

Challenges and Industrial Scalability

Solubility Limitations

The compound’s logP=4.617 necessitates formulation with co-solvents (e.g., Cremophor EL) for biological testing, increasing production costs by ~22%.

Catalytic Cost-Benefit Analysis

While Pd(OAc)2/SPhos systems optimize yield, catalyst recovery remains inefficient. Recent trials with magnetic Pd@Fe3O4 nanoparticles achieve 82% recovery via external magnets, reducing Pd waste by 60%.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation at multiple sites, particularly at allylic positions and aromatic rings. Common oxidants and outcomes include:

OxidantConditionsProducts FormedYield (%)Reference
KMnO₄ (acidic)H₂SO₄, 80°C, 6 hrs3-Ketocyclopenta[g]chromen-2-one62
Ozone (O₃)CH₂Cl₂, -78°C, 2 hrsBenzofuran-dione derivative45
H₂O₂/FeSO₄EtOH, 50°C, 3 hrsEpoxidized cyclopentane ring38

Oxidation typically targets the cyclopentane ring’s allylic C-H bonds or the benzofuran moiety’s α,β-unsaturated system, yielding ketones, epoxides, or diols .

Nucleophilic Substitution

The electron-deficient carbonyl group at position 2 facilitates nucleophilic attacks:

Example Reaction Pathway:
4-(1-Benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one + RNH₂ → 2-Imino derivatives

NucleophileCatalystSolventProduct Stability
Primary aminesBF₃·Et₂ODCMStable under inert atmosphere
ThiolsNaOHMeOH/H₂OAir-sensitive sulfides
HydrazineAcOHEtOHCrystalline hydrazones

Substitution reactions proceed via a tetrahedral intermediate, with yields influenced by steric hindrance from the benzofuran group .

Cycloaddition Reactions

The chromenone’s conjugated diene system participates in Diels-Alder reactions:

DienophileConditionsCycloadduct StructureRegioselectivity
Maleic anhydrideToluene, refluxFused tetracyclic lactoneEndo (85:15)
DMAD*Microwave, 100°CPyrano[3,4-g]chromenone derivativeExo (72:28)

*DMAD = Dimethyl acetylenedicarboxylate

Cycloadditions occur preferentially at the chromenone’s C₅-C₆ double bond, with endo selectivity favored in thermal conditions .

Reduction Reactions

Selective reduction of the chromenone’s carbonyl or double bonds has been achieved:

Reducing AgentTarget SiteProductNotes
NaBH₄/CeCl₃C₂ carbonyl2-Hydroxycyclopenta[g]chromeneRetains benzofuran
H₂/Pd-CC₅-C₆ double bondDihydrochromenonePartial ring saturation
LiAlH₄Benzofuran ringReduced benzofuran-dihydroxyLow selectivity

The C₂ carbonyl group is more reactive toward hydride donors than the benzofuran ring .

Esterification and Hydrolysis

The lactone ring undergoes ring-opening under basic conditions:

Reaction TypeReagentsProductsApplication
Alkaline hydrolysisNaOH (10%), ΔCyclopenta[g]chromene carboxylatePrecursor for salts
Acidic esterificationH₂SO₄, ROHAlkoxycarbonyl derivativesProdrug synthesis

Hydrolysis proceeds via nucleophilic attack at the lactone carbonyl, forming water-soluble carboxylates .

Key Mechanistic Insights

  • Electronic Effects : The benzofuran moiety increases electron density at C₇ and C₉, directing electrophiles to these positions.

  • Steric Hindrance : Bulky substituents on the benzofuran ring reduce reaction rates in nucleophilic substitutions .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cycloaddition yields by stabilizing transition states .

This reactivity profile underscores the compound’s versatility in synthetic chemistry, particularly for constructing polycyclic architectures with biological relevance.

Wirkmechanismus

The mechanism of action of 4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Biologische Aktivität

4-(1-benzofuran-2-yl)-2H,6H,7H,8H-cyclopenta[g]chromen-2-one is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C20_{20}H14_{14}O3_3
  • Molecular Weight : 302.32 g/mol
  • CAS Number : 896838-86-1

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, studies have shown that derivatives of this compound can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory effects in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. In animal models, administration of this compound reduced inflammation markers and improved symptoms associated with inflammatory diseases .

Anticancer Properties

This compound has shown promise as an anticancer agent. It induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. Specific studies have reported IC50_{50} values ranging from 10 to 30 µM against various cancer cell lines including breast and prostate cancer cells .

Cell Line IC50_{50} (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via mitochondrial pathway
PC-3 (Prostate Cancer)20Caspase activation
HeLa (Cervical Cancer)25Cell cycle arrest

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's disease. It acts as a cholinesterase inhibitor, enhancing acetylcholine levels in the brain and thereby improving cognitive functions. In vitro studies have shown that it effectively inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for further development in treating cognitive decline .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.
  • Apoptotic Pathways : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction leads to cancer cell death.
  • Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound increases acetylcholine availability, enhancing neurotransmission.

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment led to significant improvements in memory retention tests compared to control groups treated with a placebo . Additionally, histopathological examinations revealed reduced amyloid plaque formation in treated mice.

Q & A

What are the optimal synthetic routes for 4-(1-benzofuran-2-yl)-cyclopenta[g]chromen-2-one?

Basic Research Question
The synthesis typically involves multi-step organic reactions, starting with the preparation of benzofuran and chromenone precursors. A common approach includes:

  • Step 1 : Condensation of a benzofuran-2-carbaldehyde derivative with a cyclopenta[g]chromen-2-one precursor under acidic (e.g., H₂SO₄) or basic (e.g., KOH/EtOH) conditions .
  • Step 2 : Cyclization via Friedel-Crafts acylation or nucleophilic aromatic substitution to fuse the benzofuran and chromenone moieties .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (DMF/ethanol) .
    Key Considerations : Reaction yields (40–60%) depend on steric hindrance from substituents and temperature control to avoid side products like decarboxylated derivatives .

How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?

Basic Research Question
Spectroscopic Characterization :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzofuran protons at δ 6.8–7.5 ppm, chromenone carbonyl at ~160 ppm) .
  • IR : Confirms lactone (C=O stretch at ~1700 cm⁻¹) and benzofuran (C-O-C at 1250 cm⁻¹) groups .
    Crystallography : Single-crystal X-ray diffraction determines absolute configuration and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking). For cyclopenta-fused chromenones, puckering parameters (Q, θ, φ) quantify ring distortion .
    Data Contradictions : Discrepancies in NOESY (nuclear Overhauser effect) vs. X-ray data may arise from dynamic effects in solution vs. solid state .

What biological targets are associated with this compound, and how are they validated?

Advanced Research Question
Potential Targets :

  • Anti-inflammatory : Inhibition of COX-2 (IC₅₀ ~10–50 µM) via docking studies and ELISA assays .
  • Anticancer : Apoptosis induction in MCF-7 cells (IC₅₀ ~20 µM) via caspase-3 activation and mitochondrial membrane depolarization .
    Validation Methods :
  • In vitro : MTT assays, flow cytometry, and Western blotting for protein expression .
  • In silico : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to kinases or DNA topoisomerases .
    Contradictions : Discrepancies between in vitro and in vivo efficacy may arise from poor bioavailability, requiring pro-drug strategies or nanoformulations .

How do substituent variations on the benzofuran or chromenone cores affect bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance anticancer activity (e.g., 5-fluoro substitution reduces IC₅₀ by 30% in HT-29 cells) .
  • Methoxy Groups : Improve metabolic stability but may reduce COX-2 selectivity due to steric clashes .
    Case Study : Replacing 4-methoxybenzyl (logP = 2.1) with 4-chlorobenzyl (logP = 2.8) increases membrane permeability but elevates hepatotoxicity risks .
    Methodological Tools : Comparative molecular field analysis (CoMFA) and Hammett plots to quantify substituent effects .

What challenges arise in interpreting crystallographic data for cyclopenta-fused chromenones?

Advanced Research Question
Common Issues :

  • Disorder in Fused Rings : Dynamic puckering in cyclopenta rings complicates electron density maps, requiring high-resolution (<1.0 Å) data .
  • Hydrogen Bonding Networks : Weak C–H···O interactions (2.5–3.2 Å) may be overlooked without Hirshfeld surface analysis .
    Resolution Strategies :
  • Use low-temperature (100 K) data collection to minimize thermal motion .
  • Refinement with anisotropic displacement parameters for non-H atoms .
    Case Study : In 2-(4-chlorophenyl)-6-methoxychroman-4-one, dihedral angles between aromatic rings (65.3°) were critical for validating DFT-optimized geometries .

How to address discrepancies in reported biological activity across similar compounds?

Advanced Research Question
Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or serum concentrations in culture media .
  • Metabolic Instability : Rapid glucuronidation of hydroxyl groups reduces in vivo efficacy despite strong in vitro results .
    Mitigation Strategies :
  • Standardized Protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panels for cytotoxicity screening .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites and refine SAR models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.